molecular formula C14H13ClO B7771832 (p-Methoxyphenyl)phenylmethyl chloride

(p-Methoxyphenyl)phenylmethyl chloride

Cat. No. B7771832
M. Wt: 232.70 g/mol
InChI Key: FKRXYCHXGNKYPV-UHFFFAOYSA-N
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Description

(p-Methoxyphenyl)phenylmethyl chloride is a useful research compound. Its molecular formula is C14H13ClO and its molecular weight is 232.70 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pyrethroid Intermediate : (p-Methoxyphenyl)phenylmethyl chloride is an important intermediate for pyrethroid, a type of pesticide. Its yield and purity significantly impact pyrethroid production (D. Zhou, 1987).

  • Photochemistry Studies : This compound is involved in photochemical studies, particularly in the investigation of SN1 reactions in methoxyphenyl derivatives. The research reveals intricate details about bond homolysis and heterolysis processes in these reactions (Valentina Dichiarante et al., 2007).

  • Reactivity with Arenesulphonyl Chlorides : The reactivity of this compound with various arenesulphonyl chlorides has been studied, highlighting its selectivity and nucleophilic behavior (C. M. D. S. Corrêa et al., 1989).

  • Picosecond Kinetic Study : The kinetics of ions and radicals formed upon photolysis of this compound have been examined, providing insights into the formation of radical pairs and ion pairs from excited states (M. Lipson et al., 1996).

  • Synthesis of Diamides : This compound has been used in the synthesis of p-aminobenzoic acid diamides, demonstrating its utility in organic synthesis (A. A. Agekyan, G. G. Mkryan, 2015).

  • Oxidizing Agent : Bis(p-methoxyphenyl) telluroxide, derived from this compound, serves as a mild and selective oxidizing agent in various chemical reactions (D. Barton et al., 1979).

  • CC Coupling Reactions : The compound has been studied in the context of CC coupling reactions, particularly in reactions promoted by nickel complexes (Takakazu Yamamoto et al., 1992).

  • Analytical Profiles in Biological Matrices : The compound has been characterized in different biological matrices, showcasing its potential for various applications in biochemistry and pharmacology (G. De Paoli et al., 2013).

  • Cytotoxicity Studies : Studies have been conducted on the cytotoxicity of certain compounds related to this compound, contributing to the field of medicinal chemistry (Elena M. Barreiro et al., 2008).

  • Electrochemical Studies : The electrochemical reduction of arylethyl chlorides, including derivatives of this compound, has been explored for the synthesis of anti-inflammatory drugs (A. Isse et al., 2005).

properties

IUPAC Name

1-[chloro(phenyl)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXYCHXGNKYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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